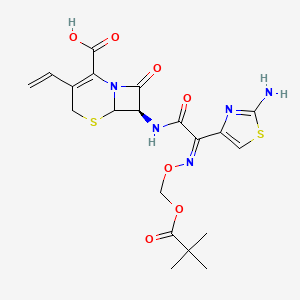

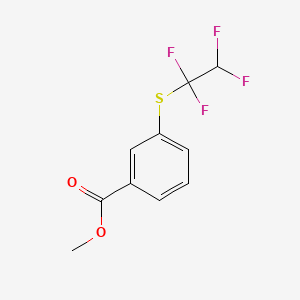

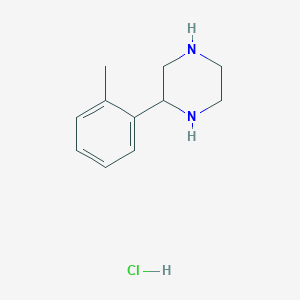

![molecular formula C37H43ClN4O13 B8197399 N-[(E)-[1-[4-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-hydroxyethylidene]amino]-6-(2,5-dioxopyrrol-1-yl)hexanamide;hydrochloride](/img/structure/B8197399.png)

N-[(E)-[1-[4-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-hydroxyethylidene]amino]-6-(2,5-dioxopyrrol-1-yl)hexanamide;hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

INNO-206 HCl salt, also known as INNO206 HCl salt, is a hydrochloride salt form of a novel doxorubicin prodrug. This compound is designed to improve the therapeutic index of doxorubicin by enhancing its antitumor efficacy while reducing its toxicity. The chemical formula of INNO-206 HCl salt is C37H43ClN4O13, and it has a molecular weight of 787.22 .

准备方法

The synthesis of INNO-206 HCl salt involves the conjugation of doxorubicin with a maleimidocaproyl hydrazone linker. This linker allows the prodrug to bind to circulating serum albumin and release doxorubicin selectively at the tumor site. The synthetic route typically involves the following steps:

Activation of Doxorubicin: Doxorubicin is first activated by reacting with a suitable activating agent.

Conjugation with Linker: The activated doxorubicin is then conjugated with the maleimidocaproyl hydrazone linker under controlled conditions.

Purification: The resulting product is purified using chromatographic techniques to obtain the desired INNO-206 HCl salt.

Industrial production methods for INNO-206 HCl salt would involve scaling up the synthetic route while ensuring the purity and consistency of the final product. This may include optimizing reaction conditions, using high-quality reagents, and implementing stringent quality control measures.

化学反应分析

INNO-206 HCl salt undergoes several types of chemical reactions, including:

Hydrolysis: The hydrazone linker in INNO-206 HCl salt is sensitive to acidic conditions, leading to the hydrolysis of the linker and the release of doxorubicin.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which may affect its stability and efficacy.

Substitution: INNO-206 HCl salt can participate in substitution reactions, particularly at the maleimide moiety.

Common reagents and conditions used in these reactions include acidic buffers for hydrolysis, oxidizing or reducing agents for redox reactions, and nucleophiles for substitution reactions. The major product formed from these reactions is doxorubicin, which is released at the tumor site .

科学研究应用

INNO-206 HCl salt has several scientific research applications, particularly in the field of oncology. Some of its key applications include:

Antitumor Efficacy: INNO-206 HCl salt has shown superior antitumor efficacy compared to doxorubicin in various tumor xenograft models, including breast carcinoma, ovarian carcinoma, and small cell lung cancer.

Reduced Toxicity: The prodrug has demonstrated reduced cardiotoxicity, myelosuppression, and liver toxicity compared to doxorubicin, making it a promising candidate for cancer therapy.

作用机制

The mechanism of action of INNO-206 HCl salt involves its binding to circulating serum albumin via the maleimidocaproyl hydrazone linker. This binding allows the prodrug to circulate in the bloodstream and accumulate at tumor sites. The acidic environment of the tumor tissue triggers the hydrolysis of the hydrazone linker, releasing doxorubicin. Doxorubicin then exerts its antitumor effects by inhibiting DNA topoisomerase II, leading to DNA damage and apoptosis of cancer cells .

相似化合物的比较

INNO-206 HCl salt is unique compared to other doxorubicin prodrugs due to its albumin-binding mechanism and acid-sensitive linker. Similar compounds include:

Doxorubicin: The parent compound of INNO-206 HCl salt, which has a broader distribution and higher toxicity.

Liposomal Doxorubicin: A formulation that encapsulates doxorubicin in liposomes to improve its pharmacokinetics and reduce toxicity.

Aldoxorubicin: Another doxorubicin prodrug that also utilizes an albumin-binding mechanism but with different linker chemistry.

INNO-206 HCl salt stands out due to its ability to selectively release doxorubicin at tumor sites, enhancing its antitumor efficacy while minimizing systemic toxicity.

属性

IUPAC Name |

N-[(E)-[1-[4-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-hydroxyethylidene]amino]-6-(2,5-dioxopyrrol-1-yl)hexanamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H42N4O13.ClH/c1-17-32(46)20(38)13-27(53-17)54-22-15-37(51,23(16-42)39-40-24(43)9-4-3-5-12-41-25(44)10-11-26(41)45)14-19-29(22)36(50)31-30(34(19)48)33(47)18-7-6-8-21(52-2)28(18)35(31)49;/h6-8,10-11,17,20,22,27,32,42,46,48,50-51H,3-5,9,12-16,38H2,1-2H3,(H,40,43);1H/b39-23+; |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGKHWQPYPXRQTM-BMIXYTAESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=NNC(=O)CCCCCN6C(=O)C=CC6=O)CO)O)N)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(/C(=N/NC(=O)CCCCCN6C(=O)C=CC6=O)/CO)O)N)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H43ClN4O13 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

787.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

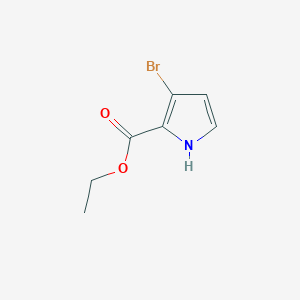

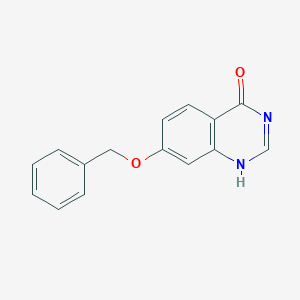

![1-Propanamine, 3-[(5-bromo-2-pyrazinyl)oxy]-N,N-dimethyl-](/img/structure/B8197353.png)

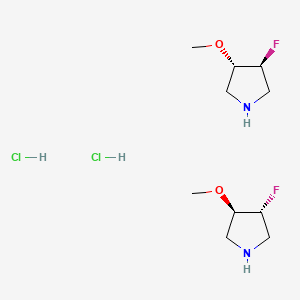

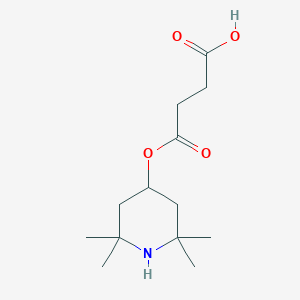

![13-hydroxy-10,16-bis(2,4,6-tricyclohexylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B8197367.png)

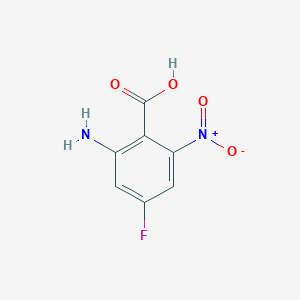

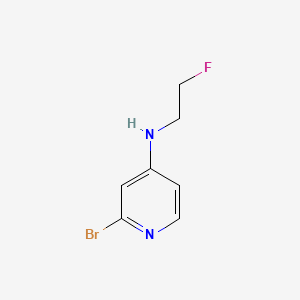

![(4S,5S)-6-[[(2R,4S,5S)-3,4,5-trihydroxy-6-[[(2R,4S,5S)-3,4,5-trihydroxy-6-[[(2R,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol](/img/structure/B8197387.png)